molecular formula C8H11NOS B2831708 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole CAS No. 2248300-69-6

2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole

Cat. No.: B2831708
CAS No.: 2248300-69-6
M. Wt: 169.24
InChI Key: PBIJGNBYVFPQQN-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a thiazole ring substituted with dimethyl groups and a methyloxirane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole typically involves the reaction of appropriate thiazole precursors with epoxides. One common method involves the cyclization of a thioamide with an α-haloketone, followed by the introduction of the methyloxirane group through an epoxidation reaction. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and solvents that can be easily recycled would also be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve selective substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the methyloxirane group can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylthiazole: Lacks the methyloxirane group, making it less reactive in certain types of chemical reactions.

    4-Methylthiazole: Has only one methyl group and no methyloxirane group, resulting in different chemical properties and reactivity.

    2-Methylthiazole: Similar to 4-Methylthiazole but with the methyl group in a different position, affecting its reactivity and applications.

Uniqueness

2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole is unique due to the presence of both the dimethylthiazole and methyloxirane moieties. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to participate in a wider range of chemical reactions. Its structure also allows for specific interactions with biological targets, making it valuable in medicinal chemistry and other scientific research fields.

Properties

IUPAC Name

2,5-dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-5-7(8(3)4-10-8)9-6(2)11-5/h4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIJGNBYVFPQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C)C2(CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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